molecular formula C10H14Li2N5O12P3 B15138172 2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (dilithium)

2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (dilithium)

Cat. No.: B15138172
M. Wt: 518.0 g/mol
InChI Key: DZFNPQTVLDNJGV-JBUBOCNHSA-L
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Description

2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is a labeled nucleotide analog used extensively in scientific research. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it a valuable tool for various biochemical and molecular biology studies. It is primarily used in DNA synthesis and replication studies due to its role as a substrate for DNA polymerases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyadenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenine, which is then converted into labeled deoxyadenosine. This labeled deoxyadenosine is subsequently phosphorylated to produce the triphosphate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to ensure high yield and purity, with stringent quality control measures to verify the isotopic labeling and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DNA polymerases, nucleases, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 20°C to 37°C .

Major Products Formed

The major products formed from these reactions include extended DNA strands during DNA synthesis and various nucleotide fragments during hydrolysis .

Scientific Research Applications

2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves its incorporation into DNA strands by DNA polymerases. The labeled nucleotide is recognized by the polymerase enzyme and added to the growing DNA strand, allowing researchers to track and study DNA synthesis and replication processes. The stable isotopes of carbon and nitrogen provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine-5’-triphosphate (dATP): The non-labeled version of the compound.

    2’-Deoxyguanosine-5’-triphosphate-13C10,15N5 (dilithium): Another labeled nucleotide used in similar studies.

    2’-Deoxycytidine-5’-triphosphate-13C10,15N5 (dilithium): A labeled nucleotide analog used in DNA synthesis

Uniqueness

2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and analysis of DNA synthesis and replication. The incorporation of carbon-13 and nitrogen-15 isotopes provides a distinct advantage in studies requiring high sensitivity and specificity .

Properties

Molecular Formula

C10H14Li2N5O12P3

Molecular Weight

518.0 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;;

InChI Key

DZFNPQTVLDNJGV-JBUBOCNHSA-L

Isomeric SMILES

[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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